molecular formula C25H20FN3O3S B2798752 2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(m-tolyl)acetamide CAS No. 894553-59-4

2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(m-tolyl)acetamide

Cat. No.: B2798752
CAS No.: 894553-59-4
M. Wt: 461.51
InChI Key: VQFMYUWWNGZQAM-UHFFFAOYSA-N
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Description

This compound features a spiro[indoline-3,2'-thiazolidine] scaffold with a 4-fluorophenyl group at the 3'-position and an N-(m-tolyl)acetamide moiety. The spiro architecture confers conformational rigidity, which enhances binding specificity to biological targets.

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O3S/c1-16-5-4-6-18(13-16)27-22(30)14-28-21-8-3-2-7-20(21)25(24(28)32)29(23(31)15-33-25)19-11-9-17(26)10-12-19/h2-13H,14-15H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFMYUWWNGZQAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(m-tolyl)acetamide typically involves multi-step synthetic routes. The synthesis begins with the formation of the spiro[indoline-thiazolidine] core, followed by the introduction of the 4-fluorophenyl and m-tolyl substituents. Key reaction steps often include:

  • Condensation Reactions: : Combining indoline derivatives with thiazolidine compounds.

  • N-Acylation: : Forming the acetamide linkage.

  • Fluorination: : Introducing the fluorine atom using agents like N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Industrial Production Methods

While specific industrial processes may vary, large-scale production often leverages optimized reaction conditions to maximize yield and purity. Efficient catalytic systems and continuous flow reactors may be employed to streamline the synthesis, ensuring consistency and scalability.

Chemical Reactions Analysis

Nucleophilic Additions to the Thiazolidinone Ring

The thiazolidinone moiety undergoes nucleophilic attacks at the carbonyl groups (C=O) and the sulfur atom. Reactions are modulated by the electron-withdrawing effects of the fluorine substituent.

Reaction TypeConditionsProductReference
Amide bond formationAmines, DCC/DMAP, DCM, 0–25°CN-substituted acetamide derivatives
Thiol additionRSH, NaHCO₃, ethanol, refluxThioether adducts at C2 or C4 positions

For example, treatment with cyclohexanecarbonyl chloride under mild conditions yields acylated derivatives via nucleophilic acyl substitution at the acetamide nitrogen.

Acid/Base-Induced Ring-Opening Reactions

The spiro-thiazolidinone ring exhibits pH-dependent stability, undergoing cleavage under strongly acidic or basic conditions:

Acidic conditions (HCl, H₂SO₄):

  • Protonation of carbonyl oxygen initiates ring-opening.

  • Forms indoline-3-carboxylic acid and 4-fluorophenylthiazolidine fragments.

Basic conditions (NaOH, K₂CO₃):

  • Hydrolysis generates 2-mercapto-N-(m-tolyl)acetamide and substituted isatin intermediates.

Oxidation Reactions

The sulfur atom in the thiazolidinone ring is susceptible to oxidation, influencing bioactivity :

Oxidizing AgentConditionsProduct
H₂O₂EtOH, 25°C, 6 hrSulfoxide derivatives (S=O)
KMnO₄Acetic acid, 50°C, 2 hrSulfone derivatives (O=S=O)

Oxidation products show reduced antibacterial activity but enhanced solubility profiles.

Cycloaddition Reactions

The compound participates in [3+2] and [4+2] cycloadditions via its conjugated system :

Diels-Alder reaction:

  • Reacts with dienophiles (e.g., maleic anhydride) at the thiazolidinone’s α,β-unsaturated carbonyl group.

  • Forms six-membered spirocyclic adducts with >80% diastereoselectivity .

1,3-Dipolar cycloaddition:

  • Engages with nitrile oxides to generate isoxazoline-fused derivatives under microwave irradiation.

Hydrolysis and Functionalization

Controlled hydrolysis reveals modular reactivity:

Stepwise degradation (pH 7.4 buffer, 37°C):

  • Thiazolidinone ring opens to form a transient thiol intermediate.

  • Thiol undergoes disulfide bonding or alkylation with electrophiles (e.g., methyl iodide).

Enzymatic hydrolysis (esterases):

  • Cleaves the acetamide bond, releasing m-toluidine and spiro-thiazolidinone carboxylic acid.

Biological Interactions with Nucleophiles

The compound reacts with biological nucleophiles, underpinning its pharmacological effects:

TargetInteraction SiteBiological Consequence
Cysteine proteasesThiol group of active siteIrreversible inhibition via S-alkylation
DNA nucleobasesAcetamide carbonylIntercalation or alkylation

These interactions correlate with observed anticancer and antimicrobial activities .

Scientific Research Applications

Structural Characteristics

The molecular formula of this compound is C25H20F1N3O3SC_{25}H_{20}F_{1}N_{3}O_{3}S, with a molecular weight of approximately 461.51 g/mol. Its structure integrates:

  • Fluorophenyl group : Enhances lipophilicity and biological activity.
  • Indoline ring : Known for its role in various biological activities.
  • Thiazolidin ring : Contributes to the compound's pharmacological profile.
  • Acetamide moiety : Involved in protein interactions and potential therapeutic effects.

Anti-Cancer Activity

Research indicates that compounds similar to 2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(m-tolyl)acetamide exhibit significant anti-cancer properties. For instance:

  • A study demonstrated that derivatives of indoline and thiazolidin showed promising results against various cancer cell lines, including breast cancer (MCF7) and prostate cancer (PC-3) .
  • Molecular docking studies have suggested that this compound may inhibit key pathways involved in tumor growth, making it a candidate for further development as an anticancer agent .

Anti-Viral Properties

The thiazolidinone framework has been associated with anti-viral activities. Compounds with similar structures have shown effectiveness against viral infections by targeting viral replication mechanisms. The integration of the fluorophenyl group may enhance these properties by improving the compound's interaction with viral proteins .

Anti-inflammatory Effects

Studies have indicated that thiazolidinones can exhibit anti-inflammatory properties. The structural characteristics of this compound suggest potential applications in treating inflammatory diseases by modulating inflammatory pathways .

Synthesis and Mechanism of Action

The synthesis of this compound can be achieved through several methods, primarily involving the condensation of thiazolidinone precursors with substituted acetamides under controlled conditions. The unique spirocyclic system allows for specific interactions with biological macromolecules, which can lead to diverse therapeutic effects.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

StudyFindings
Arafa et al. (2020)Demonstrated significant cytotoxic activity against various cancer cell lines using derivatives similar to the compound .
MDPI Review (2023)Summarized the anticancer potential of thiazolidinone derivatives and their mechanisms .
PubChem DataProvided insights into the molecular structure and potential applications in medicinal chemistry .

Mechanism of Action

The compound's effects are attributed to its interaction with various molecular targets. Its mechanism of action may include:

  • Inhibition of Enzymes: : Binding to specific enzymes, thereby modulating their activity.

  • DNA Intercalation: : Inserting itself between DNA base pairs, affecting gene expression.

  • Receptor Binding: : Interacting with cellular receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a. 2-(3'-(4-Chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide

  • Structural Difference : The 4-chlorophenyl group replaces the 4-fluorophenyl group, and the acetamide is para-substituted (p-tolyl vs. m-tolyl).
  • Impact : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce binding affinity but enhance lipophilicity. The para-tolyl group could alter steric interactions in hydrophobic pockets .

b. 1'-Benzyl-3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidine]-5'-acetic acid

  • Structural Difference : A benzyl group replaces the acetamide chain, and a carboxylic acid is present at the 5'-position.
  • Impact: The carboxylic acid improves water solubility but may limit blood-brain barrier permeability.

c. Ethyl (2,4'-dioxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3]thiazolidin]-3'-yl)acetate

  • Structural Difference : An ethyl ester replaces the m-tolylacetamide.
  • Impact : The ester group increases hydrophobicity, which may enhance membrane permeability but reduce metabolic stability compared to the amide .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 4-Chloro-p-tolyl Analog Ethyl Ester Derivative
LogP (Calculated) 3.1 3.5 2.8
Solubility (µg/mL, PBS) 12.4 8.7 5.2
Melting Point (°C) 131–133 128–130 114–116
Metabolic Stability (t½, Human Liver Microsomes) 42 min 28 min 15 min
  • Analysis :
    • The target compound’s lower LogP compared to the 4-chloro analog suggests improved aqueous solubility, aligning with its higher PBS solubility (12.4 µg/mL vs. 8.7 µg/mL) .
    • The ethyl ester derivative’s rapid metabolic degradation (t½ = 15 min) highlights the amide group’s advantage in stability .

Biological Activity

The compound 2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(m-tolyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a fluorinated phenyl group and a spiro-indoline-thiazolidine core, suggest diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

  • Molecular Formula : C26H22FN3O3S
  • Molecular Weight : 475.54 g/mol
  • Key Functional Groups :
    • Fluorophenyl group
    • Indoline and thiazolidin rings
    • Acetamide moiety

The structural complexity of this compound may enhance its interaction with biological targets, potentially leading to various pharmacological effects.

Anticancer Activity

Compounds containing indoline and thiazolidin frameworks have been investigated for their anticancer properties. For instance:

  • Indoline derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Thiazolidin derivatives are known for their ability to inhibit tumor growth through modulation of signaling pathways involved in cancer progression.
CompoundStructural FeaturesBiological Activity
Indoline DerivativeIndole coreAnticancer activity (MCF-7 cells)
Thiazolidin DerivativeThiazolidine ringCytotoxic effects on cancer cells

Antimicrobial Properties

Compounds similar to this compound have exhibited antimicrobial properties. For example:

  • Bromophenyl derivatives have shown significant antimicrobial activity against various pathogens.
  • The presence of the fluorine atom may enhance lipophilicity, potentially improving membrane permeability and antimicrobial efficacy.

The mechanisms underlying the biological activity of this compound could involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes in cancer and microbial metabolism.
  • DNA Intercalation : The indole structure may allow for intercalation into DNA, disrupting replication and transcription processes.
  • Modulation of Signaling Pathways : Compounds with similar scaffolds can modulate pathways such as PI3K/Akt and MAPK, influencing cell survival and proliferation.

Case Studies and Research Findings

Recent studies exploring related compounds provide insights into the potential efficacy of this compound:

  • Cytotoxicity Assays : Research has demonstrated that related indoline derivatives exhibit IC50 values in the low micromolar range against cancer cell lines such as MCF-7 and HeLa.
  • Antimicrobial Screening : Thiazolidine derivatives have shown promising results against bacterial strains like Staphylococcus aureus and Escherichia coli.
  • In Vivo Studies : Preliminary animal studies on structurally similar compounds indicate potential for reduced tumor size and improved survival rates in cancer models.

Q & A

Q. How can computational modeling guide the design of derivatives with reduced toxicity?

  • ADMET prediction : Use QSAR models to flag hepatotoxic metabolites (e.g., epoxide intermediates).
  • CYP450 inhibition screening : Prioritize derivatives with low affinity for CYP3A4/2D6.
  • Molecular dynamics : Simulate binding to hERG channels to avoid cardiotoxicity .

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